ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C19H25N5O4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H25N5O4S/c1-3-28-18(27)10-14-12-29-19(20-14)21-16(25)11-24-17(26)5-4-15(22-24)23-8-6-13(2)7-9-23/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21,25) |
InChI Key |
BBKUEUJALJQDCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCC(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the reaction of the thiazole intermediate with 4-methylpiperidine under controlled conditions.
Acetylation and esterification: The final steps involve acetylation of the intermediate followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its unique structure makes it a valuable tool for studying biological pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and aminothiazole share structural similarities with ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate.
Piperidine Derivatives: Compounds like 4-methylpiperidine and its derivatives also exhibit similar structural features.
Uniqueness
What sets this compound apart is its combination of the thiazole and piperidine moieties, which confer unique chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.
Biological Activity
Ethyl [2-({[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a unique structural composition that includes:
- Thiazole ring
- Pyridazine moiety
- Piperidine substituent
Its molecular formula is with a molecular weight of 419.5 g/mol. The presence of the ethyl acetate group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Preliminary studies suggest that the compound exhibits notable biological activities, including:
- Antimicrobial effects
- Anticancer properties
- CNS effects
These activities are attributed to the interactions of the heterocyclic components within the compound, which may influence various biochemical pathways. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the thiazole and pyridazine rings through cyclization reactions.
- Acetylation to introduce the acetyl group.
- Esterification to form the final ethyl acetate derivative.
This multi-step process allows for modifications to enhance biological activity or alter pharmacokinetic properties.
Biological Activity Data
The following table summarizes some comparative biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2-benzothiazolyl acetate | Benzothiazole ring | Antimicrobial | Simpler structure |
| 3-(4-methylpiperidin-1-yl) pyridazine | Pyridazine core | CNS effects | Lacks thiazole |
| 5-(1-methylpiperidin) pyrimidine derivatives | Pyrimidine ring | Anticancer | Different nitrogen heterocycle |
This compound's unique combination of multiple heterocycles may confer distinct biological properties not found in simpler analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Activity : In vitro tests demonstrated that ethyl [2-(thiazolyl)] derivatives show significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Properties : Research indicated that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. Further investigations into specific pathways affected by these compounds are ongoing.
- CNS Effects : Compounds with piperidine moieties have been linked to neuroactivity, suggesting potential applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
